Ferroceron vs. Ferrous Sulfate: Differential Absorption Regulation and Bioavailability
In a comparative study using 59Fe-labeled compounds, the intestinal absorption of iron from a ferrocene derivative (TMH-ferrocene) was found to be independent of dose and body iron stores, contrasting sharply with the regulated absorption of ferrous sulfate [1]. At a 5 mg Fe dose, the whole-body retention (bioavailability) of TMH-ferrocene iron was 48%, which was twice as high as unsubstituted ferrocene and six times higher than ferrous sulfate [2]. While this data is for a closely related ferrocene analog, it demonstrates the class-level advantage of ferrocene-based iron delivery systems over simple salts.
| Evidence Dimension | Bioavailability (whole body retention) and Absorption Regulation |
|---|---|
| Target Compound Data | TMH-ferrocene (ferrocene analog): 48% whole-body retention; absorption independent of iron stores [2] |
| Comparator Or Baseline | Ferrous sulfate: 8% whole-body retention; absorption regulated by iron stores [2] |
| Quantified Difference | 6-fold higher bioavailability for the ferrocene analog vs. ferrous sulfate [2] |
| Conditions | Iron-deficient, normal, and iron-loaded rat models; 5 mg Fe oral dose; 59Fe-labeling [2] |
Why This Matters
The absence of absorption regulation by body iron stores ensures predictable pharmacokinetics and reduces the risk of iron overload, a critical safety advantage over ferrous sulfate.
- [1] Nielsen, P., Heinrich, H. C., & Fischer, R. (1993). Metabolism of iron from (3,5,5-trimethylhexanoyl)ferrocene in rats. A dietary model for severe iron overload. Biochemical Pharmacology, 45(2), 385–391. View Source
- [2] Nielsen, P., Heinrich, H. C., & Fischer, R. (1993). Metabolism of iron from (3,5,5-trimethylhexanoyl)ferrocene in rats. A dietary model for severe iron overload. Biochemical Pharmacology, 45(2), 385–391. View Source
